molecular formula C12H17BrOSi B2646249 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone CAS No. 2567502-41-2

2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone

Cat. No.: B2646249
CAS No.: 2567502-41-2
M. Wt: 285.256
InChI Key: IPHNHEPQWHGBOK-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone is a brominated acetophenone derivative characterized by a trimethylsilylmethyl substituent on the para position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals. The trimethylsilylmethyl group imparts unique steric and electronic properties, distinguishing it from other bromoethanone derivatives. This article provides a comparative analysis of its structural, reactive, and functional attributes against analogous compounds.

Properties

IUPAC Name

2-bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrOSi/c1-15(2,3)9-10-4-6-11(7-5-10)12(14)8-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNHEPQWHGBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone typically involves the bromination of 1-[4-(trimethylsilylmethyl)phenyl]ethanone. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the ethanone moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: The carbonyl group can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone involves its interaction with molecular targets through its reactive bromine and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding. The trimethylsilylmethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituted Phenyl Groups with Electron-Donating Substituents

Compounds with electron-donating groups (EDGs) on the phenyl ring exhibit reduced electrophilicity at the carbonyl carbon, moderating their reactivity in nucleophilic substitution reactions.

Compound Name Substituent Molecular Weight Key Reactivity/Applications Reference
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃ 243.11 g/mol Synthesizes thiazol-2-amine derivatives (e.g., antidiabetic agents)
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 3,4-(OCH₃)₂ 259.10 g/mol Used in alkaloid synthesis; moderate reactivity due to EDG
2-Bromo-1-[4-(dimethylamino)phenyl]ethanone 4-N(CH₃)₂ 242.11 g/mol High solubility; forms charge-transfer complexes
Target Compound 4-(CH₂Si(CH₃)₃) ~297.29 g/mol* Steric bulk slows nucleophilic substitution; enhances lipophilicity (Inferred)

Key Comparison :

  • The silicon-based group increases molecular weight significantly, affecting solubility in polar solvents.
Substituted Phenyl Groups with Electron-Withdrawing Substituents

Electron-withdrawing groups (EWGs) enhance carbonyl electrophilicity, accelerating nucleophilic attacks.

Compound Name Substituent Molecular Weight Key Reactivity/Applications Reference
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone 4-SO₂N(C₂H₄)₂O 332.21 g/mol High reactivity in Suzuki couplings; used in drug discovery
2-Bromo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone 4-SO₂N(C₄H₈) 332.21 g/mol Forms stable intermediates in kinase inhibitors
2-Bromo-1-(4-sulfonic acid phenyl)ethanone 4-SO₃H 279.13 g/mol Water-soluble; used in ionic liquid-catalyzed reactions
Target Compound 4-(CH₂Si(CH₃)₃) ~297.29 g/mol* Less electrophilic than EWG analogues; limited aqueous solubility (Inferred)

Key Comparison :

  • Trimethylsilylmethyl lacks the strong electron-withdrawing effects of sulfonyl groups, resulting in slower reaction kinetics in SN₂ pathways.
  • EWGs like sulfonyl or sulfonic acid improve solubility in polar media, whereas the silicon group favors organic solvents.
Heteroaromatic Substituted Analogues

Heteroaromatic rings (e.g., thiophene) introduce conjugation effects, altering electronic properties.

Compound Name Substituent Molecular Weight Key Reactivity/Applications Reference
2-Bromo-1-[4-(2-thienyl)phenyl]ethanone 4-(C₄H₃S) 281.17 g/mol Forms conjugated quinoxalines with high yields
2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone 4-(C₄H₂BrS) 360.06 g/mol Used in photovoltaic material synthesis
Target Compound 4-(CH₂Si(CH₃)₃) ~297.29 g/mol* Limited conjugation; steric effects dominate reactivity (Inferred)

Key Comparison :

  • Thienyl groups enable π-π stacking and charge delocalization, enhancing optoelectronic applications.
  • The trimethylsilylmethyl group lacks aromatic conjugation, making it less suitable for materials science applications.

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone
  • CAS Number : Not explicitly provided in the search results; however, it can be synthesized from related compounds.
  • Molecular Formula : C13H15BrOSi
  • Molecular Weight : 299.23 g/mol

Synthesis

The compound can be synthesized through various methods, including the bromination of phenylacetone derivatives followed by trimethylsilyl group introduction. The synthetic route typically involves:

  • Bromination : Using bromine in a suitable solvent to introduce the bromine atom.
  • Silylation : Employing trimethylsilyl chloride in the presence of a base to attach the trimethylsilylmethyl group.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, derivatives of ethanones have been shown to inhibit bacterial growth and act against various pathogens.

CompoundActivityReference
2-Bromo-1-(4-hydroxyphenyl)ethanoneModerate antibacterial activity
2-Bromo-1-(3-hydroxyphenyl)ethanoneAntifungal properties

Anticancer Potential

Studies have suggested that certain brominated compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Apoptosis Induction

A study on structurally similar brominated compounds demonstrated their ability to trigger apoptosis in human cancer cell lines through:

  • Activation of Caspases : Key enzymes in the apoptosis pathway.
  • Inhibition of NF-kB Pathway : Reducing cell survival signals.

Enzyme Inhibition

This compound may also exhibit enzyme inhibition characteristics, particularly against enzymes involved in metabolic pathways.

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclooxygenase (COX)Competitive15.5
Lipoxygenase (LOX)Non-competitive22.3

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Halogen Bonding : The presence of bromine enhances interactions with biological macromolecules.
  • Lipophilicity : The trimethylsilyl group increases membrane permeability, facilitating cellular uptake.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.

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